6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol
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Overview
Description
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound that incorporates both a thiazole and a pyridazine ring. The presence of these rings endows the compound with unique physicochemical properties, making it an attractive candidate for various applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol typically involves the formation of the thiazole ring followed by the construction of the pyridazine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This intermediate can then be reacted with hydrazine derivatives to form the pyridazine ring under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3(2H)-one: Similar structure but with a keto group instead of a thiol group.
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol group
Uniqueness
6-(4-Methyl-2-phenylthiazol-5-yl)pyridazine-3-thiol is unique due to the presence of both a thiazole and a pyridazine ring, along with a thiol group. This combination of functional groups and ring systems provides the compound with distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c1-9-13(11-7-8-12(18)17-16-11)19-14(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYBCTILQFNBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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